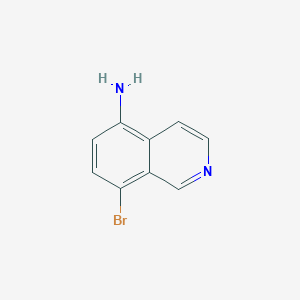

8-Bromoisoquinolin-5-amine

描述

8-Bromoisoquinolin-5-amine (CAS 90721-34-9) is a brominated isoquinoline derivative with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol. It is primarily utilized in biochemical and pharmacological research due to its structural versatility . Key properties include:

- Solubility: Variable across solvents (e.g., soluble in DMSO at 10 mM) but may require heating (37°C) and sonication for full dissolution .

- Storage: Stable at room temperature when protected from light; stock solutions stored at -80°C retain integrity for ≤6 months .

- Purity: >98% (HPLC), validated by COA and SDS documentation .

- Applications: Serves as a precursor in organic synthesis and enzyme inhibition studies, with 30+ citations in peer-reviewed research .

属性

IUPAC Name |

8-bromoisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBVOESPWKJXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621830 | |

| Record name | 8-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90721-34-9 | |

| Record name | 8-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromoisoquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Information

8-Bromoisoquinolin-5-amine is a brominated derivative of isoquinoline, with the molecular formula $$C9H7BrN_2$$ and a molecular weight of 223.07 g/mol. It serves as an intermediate in the synthesis of more complex heterocyclic compounds and has significant value in drug development.

Preparation Methods

Bromination of Isoquinoline

The most widely used method for preparing this compound involves bromination reactions on isoquinoline derivatives. The reaction typically employs brominating agents such as N-bromosuccinimide (NBS) or other halogenating reagents in the presence of catalysts.

Key Steps:

-

- Temperature : The bromination is conducted at low temperatures, typically between $$-30^\circ C$$ and $$-15^\circ C$$, to ensure selectivity for the desired position on the isoquinoline ring.

- Solvent : Polar solvents such as acetic acid or dichloromethane are often used to dissolve reactants and facilitate the reaction.

Diazotization Method

An alternative approach involves diazotization followed by bromination, which is less commonly used due to its complexity and lower scalability.

Key Steps:

-

- The amino group on isoquinoline is converted into a diazonium salt using sodium nitrite ($$NaNO_2$$) and hydrochloric acid ($$HCl$$).

-

- The diazonium salt is then treated with a brominating agent to introduce the bromine atom at the desired position.

Optimization Parameters

Reaction Selectivity

The selectivity between 5-bromo and 8-bromo derivatives is highly dependent on reaction temperature and reagent concentration:

Data Table: Reaction Conditions

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | $$-30^\circ C$$ to $$-15^\circ C$$ | Ensures high selectivity |

| Brominating Agent | NBS | Preferred for clean reactions |

| Catalyst | Concentrated $$H2SO4$$ | Enhances reaction efficiency |

| Solvent | Acetic Acid/Dichloromethane | Facilitates dissolution |

| Purification Method | Recrystallization | Yields >97% pure product |

化学反应分析

Types of Reactions

8-Bromoisoquinolin-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different amino and hydroxyl derivatives.

科学研究应用

Pharmaceutical Development

8-Bromoisoquinolin-5-amine serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structural properties make it valuable for developing drugs targeting various diseases, especially cancer and infectious diseases.

Case Studies:

- Anticancer Agents: Research has indicated that derivatives of isoquinoline, including this compound, exhibit cytotoxicity against cancer cell lines. For instance, studies have shown that compounds incorporating this moiety can inhibit tumor growth in vitro and in vivo, suggesting potential as anticancer therapeutics .

- Antimicrobial Activity: The compound has been explored for its antimicrobial properties, with studies demonstrating effectiveness against various bacterial strains. Its structural similarity to known antimicrobial agents suggests a promising avenue for drug development .

Fluorescent Probes

The compound is utilized in the development of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing our understanding of complex biological systems.

Applications:

- Cellular Imaging: Fluorescent derivatives of this compound have been employed to track cellular activities and interactions, providing insights into cellular mechanisms and disease progression .

Organic Electronics

In the realm of organic electronics, this compound is used in the production of organic light-emitting diodes (OLEDs). Its electronic properties contribute to advancements in display technology.

Performance Metrics:

| Property | Value |

|---|---|

| Emission Efficiency | High |

| Color Quality | Excellent |

| Stability | Good |

Material Science

The compound plays a role in creating novel materials with specific electronic properties, applicable in sensors and other electronic devices.

Innovative Uses:

- Sensor Development: this compound-based materials have been explored for their potential use in sensors due to their sensitivity to environmental changes .

Biochemical Assays

This compound is utilized in various biochemical assays, aiding in the detection and quantification of biomolecules essential for drug discovery and development.

Key Findings:

作用机制

The mechanism of action of 8-Bromoisoquinolin-5-amine involves its interaction with specific molecular targets. The bromine atom and amino group allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility | Storage Conditions | Purity | Key Applications |

|---|---|---|---|---|---|---|---|---|

| 8-Bromoisoquinolin-5-amine | 90721-34-9 | C₉H₇BrN₂ | 223.07 | Br at C8, NH₂ at C5 | Soluble in DMSO | RT, dark | >98% | Enzyme inhibition, synthesis |

| 5-Bromoquinolin-8-amine | 53472-18-7 | C₉H₇BrN₂ | 223.07 | Br at C5, NH₂ at C8 | Not specified | Not specified | 97% | Drug discovery intermediates |

| 8-Bromo-2-methylquinolin-5-amine | 116632-58-7 | C₁₀H₉BrN₂ | 237.10 | Br at C8, CH₃ at C2, NH₂ at C5 | Not specified | RT, inert atmosphere | 95% | Ligand design, catalysis |

| 6-Bromoisoquinolin-5-amine | 850198-02-6 | C₉H₇BrN₂ | 223.07 | Br at C6, NH₂ at C5 | Soluble in DMSO | 2–8°C, dark | >98% | Kinase inhibition assays |

| 5-Bromo-8-chloroisoquinoline | 956003-79-5 | C₉H₅BrClN | 242.50 | Br at C5, Cl at C8 | Not specified | Not specified | Not specified | Halogenation reaction studies |

Key Differences and Research Implications

Substituent Positioning

- Isomer Effects: this compound and 5-Bromoquinolin-8-amine (CAS 53472-18-7) share identical formulas but differ in bromine/amine positions. This alters electronic distribution, impacting reactivity and binding affinity in enzyme assays .

- Methylation: 8-Bromo-2-methylquinolin-5-amine (CAS 116632-58-7) introduces a methyl group at C2, enhancing steric bulk and hydrophobicity, which may improve membrane permeability in drug design .

Halogenation Patterns

- Chlorine Substitution: 5-Bromo-8-chloroisoquinoline (CAS 956003-79-5) combines bromine and chlorine, increasing electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Solubility and Stability

- Temperature Sensitivity: 6-Bromoisoquinolin-5-amine (CAS 850198-02-6) requires refrigeration (2–8°C) for stability, unlike its 8-bromo counterpart, which is stable at RT .

- Solvent Compatibility: this compound dissolves readily in DMSO, while analogues like 5-Bromoquinolin-8-amine (CAS 53472-18-7) may require polar aprotic solvents (e.g., DMF) .

生物活性

8-Bromoisoquinolin-5-amine is an organic compound notable for its unique structure, which includes a bromine atom at the 8th position and an amino group at the 5th position of the isoquinoline framework. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and potential neuroprotective effects. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

Molecular Formula: C₉H₇BrN₂

Molecular Weight: 221.07 g/mol

Structure: The presence of both bromine and amino groups allows for significant reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The bromine atom can facilitate halogen bonding, while the amino group can engage in hydrogen bonding. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects .

Anticancer Activity

Research has shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have indicated that this compound and its analogs can inhibit cancer cell proliferation across multiple cancer types:

- IC₅₀ Values: Various studies report IC₅₀ values ranging from 0.59 to 1.52 µM against different cancer cell lines, indicating potent anticancer activity .

- Mechanism: The compound induces apoptosis in cancer cells by modulating mitochondrial dysfunction and upregulating pro-apoptotic proteins like Bcl-2 while downregulating anti-apoptotic proteins .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

- Spectrum of Activity: It has shown effectiveness against a range of bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

- Structure-Activity Relationship (SAR): Modifications at specific positions on the isoquinoline scaffold can enhance antimicrobial efficacy, highlighting the importance of structural diversity in optimizing biological activity .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties:

- Mechanism: It potentially acts by inhibiting oxidative stress pathways and promoting neuronal survival under stress conditions .

- Research Findings: Preliminary data indicate that it may reduce neuroinflammation in models of neurodegenerative diseases, warranting further investigation into its therapeutic potential.

Case Studies

-

Anticancer Efficacy Study:

- Objective: To evaluate the cytotoxic effects of this compound on human gastric adenocarcinoma cells.

- Methodology: MTT assay was used to assess cell viability.

- Results: The compound exhibited significant cytotoxicity with an IC₅₀ value of approximately 0.75 µM, indicating strong potential as an anticancer agent.

-

Antimicrobial Activity Assessment:

- Objective: To determine the effectiveness against common bacterial pathogens.

- Methodology: Disk diffusion method was employed.

- Results: The compound showed inhibition zones ranging from 15 to 25 mm against tested strains, confirming its broad-spectrum antimicrobial activity.

Data Summary Table

| Biological Activity | IC₅₀ (µM) | Target Cell Lines/Organisms | Mechanism |

|---|---|---|---|

| Anticancer | 0.59 - 1.52 | AGS (gastric adenocarcinoma), SK-MES-1 (lung) | Induces apoptosis via mitochondrial dysfunction |

| Antimicrobial | N/A | Various bacterial strains | Inhibits growth through membrane disruption |

| Neuroprotective | N/A | Neuronal cell lines | Reduces oxidative stress and inflammation |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromoisoquinolin-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of brominated isoquinoline derivatives often involves halogenation of precursor molecules or cross-coupling reactions. For example, bromination at the 8-position can be achieved using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (e.g., 70°C). Post-synthesis purification typically employs flash column chromatography with silica gel, followed by recrystallization to enhance purity .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., acetone or methanol) to avoid side products like dehalogenation or over-bromination. Yield improvements (e.g., 72% in one study) are linked to stoichiometric control of brominating agents .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the bromine substitution pattern and amine proton environment. For example, deshielded aromatic protons near the bromine atom appear as distinct doublets in the 7.5–8.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ~227.10 g/mol for related brominated isoquinolines) and isotopic patterns consistent with bromine .

- X-ray Crystallography : Resolves 3D conformation, particularly useful for studying steric effects of the bromine substituent .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data : Store at 0°C–6°C in inert atmospheres (argon/nitrogen) to prevent degradation. Brominated aromatic amines are sensitive to light and humidity; degradation products may include dehalogenated byproducts or oxidized amines .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

- Mechanistic Insights : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) suggest that electron-withdrawing effects of bromine lower the energy barrier for oxidative addition with palladium catalysts .

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/water mixtures. Monitor coupling efficiency via HPLC-MS and compare with non-brominated analogs to isolate bromine’s electronic effects .

Q. What strategies can mitigate challenges in synthesizing this compound derivatives with additional functional groups (e.g., hydroxyl or methyl groups)?

- Functionalization Approaches :

- Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to avoid unwanted side reactions during bromination or alkylation .

- Regioselective Bromination : Use directing groups (e.g., methoxy) to control bromine placement, as seen in related isoquinoline systems .

- Case Study : A derivative with a 2-hydroxy group was synthesized via post-bromination hydrolysis, achieving 85% purity after column chromatography .

Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?

- In Silico Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like kinases or GPCRs. The bromine’s hydrophobic bulk may enhance binding in hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, critical for drug discovery applications .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for brominated isoquinolines: How to reconcile variability?

- Analysis : Variations in melting points (e.g., 54°C–55°C vs. 83°C–87°C for similar compounds) may arise from polymorphic forms or impurities. Reproduce synthesis protocols from multiple sources and characterize batches via DSC (Differential Scanning Calorimetry) .

- Recommendation : Report detailed purification steps and solvent systems to enable cross-study comparisons .

Methodological Best Practices

Q. What are the best practices for designing experiments involving this compound in catalytic applications?

- Design Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。